![molecular formula C11H10BrNO B1381926 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole CAS No. 1267224-21-4](/img/structure/B1381926.png)

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole

Overview

Description

Synthesis Analysis

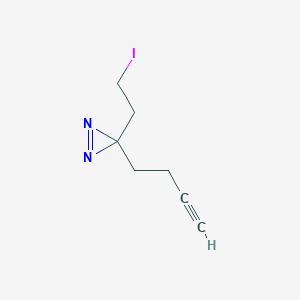

The synthesis of isoxazoles, a class of compounds to which 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole belongs, has been extensively researched. The most commonly reported method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound is a complex arrangement of atoms that includes a bromine atom, a cyclopropyl group, and a methyl group attached to a benzoxazole ring.Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis of oxazole-containing compounds involves strategic modifications to improve yield, reduce waste, and eliminate the need for purification by chromatography. For instance, the synthesis of 4-[4-(bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol demonstrated tactical modifications for large-scale production of related oxazole derivatives, emphasizing efficiency and environmental considerations (Rizzo et al., 2000).

Characterization and Molecular Structure

The molecular structure and crystal analysis of benzodiazepinooxazoles highlight the significance of oxazole rings in contributing to the structural diversity and potential biological activity of compounds. The detailed structural elucidation of these compounds provides insights into their chemical behavior and interaction mechanisms (Sato et al., 1971).

Potential Applications in Drug Development

Antibacterial and Antitumor Activities

Research into oxazolidinone antibacterial agents explores the replacement of conventional functionalities with 1,2,3-triazoles to reduce undesired effects, such as inhibition of monoamine oxidase A, suggesting potential applications in developing safer antibacterial drugs (Reck et al., 2005). Additionally, novel triazoles with antimicrobial properties have been synthesized, indicating their potential use in addressing microbial resistance issues (Patel et al., 2010).

Antioxidant Agents

A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives was synthesized and showed significant antioxidant activity, suggesting their potential as novel antioxidant agents (Ghanbari Pirbasti et al., 2016).

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic routes for the synthesis of isoxazoles, including 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole, could be a promising direction for future research.

Properties

IUPAC Name |

6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREGOYMGZLDVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)OC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)